molecular formula C12H19ClN2O4 B15112103 methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate;hydrochloride

methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate;hydrochloride

Cat. No.: B15112103
M. Wt: 290.74 g/mol
InChI Key: KAZPMVUXKNLERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring, a pyrrolidine moiety, and an ester functional group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate;hydrochloride typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the pyrrolidine moiety, and the esterification process. Common reagents used in these reactions include organometallic compounds, acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclopropane ring or the pyrrolidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate
  • Ethyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate
  • Methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate;hydrobromide

Uniqueness

Methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19ClN2O4

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H18N2O4.ClH/c1-3-7-5-12(7,11(17)18-2)14-10(16)9-4-8(15)6-13-9;/h3,7-9,13,15H,1,4-6H2,2H3,(H,14,16);1H

InChI Key

KAZPMVUXKNLERL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1C=C)NC(=O)C2CC(CN2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.